molecular formula C8H8ClFO B11913700 1-(2-Chloro-3-fluorophenyl)ethanol

1-(2-Chloro-3-fluorophenyl)ethanol

Cat. No.: B11913700
M. Wt: 174.60 g/mol
InChI Key: KPGKCJKTJSUUJP-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions and Application to 1-(2-Chloro-3-fluorophenyl)ethanol

The International Union of Pure and Applied Chemistry (IUPAC) provides a logical and consistent set of rules for naming organic compounds, ensuring that each distinct compound has a unique and unambiguous name. msu.edu The systematic name for the compound , this compound, is derived by applying these rules.

The process begins by identifying the principal functional group and the parent hydrocarbon chain. byjus.compressbooks.pub In this molecule, the hydroxyl (-OH) group is the principal functional group, designating it as an alcohol. libretexts.org The parent chain is the longest continuous carbon chain that includes the carbon atom bonded to the hydroxyl group. byjus.com In this case, it is a two-carbon chain, an ethane (B1197151) derivative.

The presence of the hydroxyl group changes the suffix of the parent alkane from "-e" to "-ol". libretexts.org Thus, the base name becomes "ethanol." The carbon atom of the ethanol (B145695) chain bonded to the hydroxyl group is assigned the locant (number) 1.

The phenyl group attached to carbon 1 of the ethanol chain is treated as a substituent. This phenyl group is itself substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position. Therefore, the substituent name is (2-Chloro-3-fluorophenyl).

Combining these elements, the full systematic IUPAC name is This compound . This name precisely describes the molecular structure: an ethanol backbone with the hydroxyl group at position 1, and a phenyl ring, substituted with chlorine and fluorine at the specified positions, also attached at position 1. When the stereochemistry is specified, the name becomes, for example, (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol . nih.gov

Principles of Stereochemical Configuration Assignment (R/S System) for this compound

The carbon atom bonded to the hydroxyl group in this compound is a stereocenter (or chiral center) because it is attached to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a (2-Chloro-3-fluorophenyl) group. libretexts.org The spatial arrangement of these groups around the chiral center can exist in two non-superimposable mirror-image forms, known as enantiomers. libretexts.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration, either (R) or (S), to each enantiomer. chadsprep.commasterorganicchemistry.com

The assignment process follows these steps:

Assign Priorities: Each of the four groups attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest) based on the atomic number of the atom directly bonded to the chiral center. youtube.com Higher atomic number correlates to higher priority. youtube.com

-OH: The oxygen atom has an atomic number of 8.

(2-Chloro-3-fluorophenyl): The carbon atom of the phenyl ring has an atomic number of 6.

-CH3: The carbon atom of the methyl group has an atomic number of 6.

-H: The hydrogen atom has an atomic number of 1.

Break Ties: Since both the phenyl group and the methyl group are attached via a carbon atom, the atoms attached to these carbons are examined until a point of first difference is found. oregonstate.edu The (2-Chloro-3-fluorophenyl) group has priority over the methyl group because the ring carbon is bonded to other carbons, while the methyl carbon is bonded to hydrogens.

Determine Configuration: The molecule is oriented so that the lowest priority group (the hydrogen atom, priority 4) is pointing away from the viewer. oregonstate.edu The path from priority 1 to 2 to 3 is then traced. If this path is clockwise, the configuration is designated as (R) (from the Latin rectus for right). youtube.com If the path is counter-clockwise, it is designated as (S) (from the Latin sinister for left). youtube.com

This systematic assignment of (R) and (S) configurations is crucial for distinguishing between the enantiomers of this compound, which may exhibit different biological activities.

Chirality and Stereoisomerism in Related Aromatic Alcohols: A Comparative Analysis

Chirality is a common feature in aromatic alcohols where the carbinol carbon (the carbon bearing the hydroxyl group) is attached to four different substituents. A well-studied example is 1-phenylethanol, which, like this compound, possesses a single stereocenter at the carbinol carbon. nih.gov The substituents are a hydroxyl group, a hydrogen atom, a methyl group, and a phenyl group.

The principles of stereoisomerism in this compound can be compared to other related aromatic alcohols. The nature and position of substituents on the aromatic ring can influence the physical and chemical properties of the enantiomers, but the fundamental principles of chirality remain the same. For instance, the introduction of additional substituents on the phenyl ring, as in the case of 1-(2,6-dichloro-3-fluorophenyl)ethanol, creates a different chiral environment but does not alter the fact that the molecule is chiral. nih.gov

Enzymatic kinetic resolution is a common technique used to separate the enantiomers of chiral alcohols like 1-phenylethanol. nih.gov This process relies on the stereoselectivity of enzymes, which preferentially catalyze a reaction with one enantiomer over the other. nih.gov This highlights the practical importance of understanding stereoisomerism in this class of compounds.

CompoundStructureKey Stereochemical FeatureNotes
This compoundA phenyl ring substituted with Cl and F, attached to a chiral ethanol backbone.One stereocenter at the carbinol carbon.The subject of this article.
1-PhenylethanolAn unsubstituted phenyl ring attached to a chiral ethanol backbone.One stereocenter at the carbinol carbon.A simpler, well-studied analog. nih.gov
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanolA phenyl ring with two Cl and one F substituent, attached to a chiral ethanol backbone.One stereocenter with a defined (R) configuration. nih.govDemonstrates the impact of additional ring substituents. nih.gov

Enantiomeric and Diastereomeric Relationships of this compound Derivatives

When a molecule contains more than one stereocenter, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. For a derivative of this compound to have diastereomers, a second stereocenter must be introduced into the molecule.

For example, if the hydroxyl group of this compound were to react with a chiral acid, such as (R)-mandelic acid, to form an ester, the resulting product would have two stereocenters: one at the carbinol carbon of the original alcohol and one in the mandelic acid moiety.

Let's consider the reaction of a racemic mixture of (R)- and (S)-1-(2-Chloro-3-fluorophenyl)ethanol with pure (R)-mandelic acid. This would result in the formation of two products:

(R)-1-(2-Chloro-3-fluorophenyl)ethyl (R)-mandelate

(S)-1-(2-Chloro-3-fluorophenyl)ethyl (R)-mandelate

These two products are diastereomers. They have the same molecular formula and connectivity but differ in the configuration at one of their two stereocenters. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography. This principle is often exploited in the resolution of enantiomers. nih.gov

The study of such diastereomeric derivatives is crucial for understanding the stereochemical outcomes of reactions involving chiral molecules and for the preparative separation of enantiomers. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5,11H,1H3

InChI Key

KPGKCJKTJSUUJP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)Cl)O

Origin of Product

United States

Synthetic Methodologies for 1 2 Chloro 3 Fluorophenyl Ethanol

Non-Stereoselective Synthesis Routes

Non-stereoselective methods focus on the construction of the carbon skeleton and the introduction of the hydroxyl group without controlling the stereochemistry at the chiral center. These routes typically involve the use of powerful nucleophiles or the reduction of a ketone precursor.

Grignard Reagent-Based Approaches to the Target Compound

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and offers a straightforward pathway to 1-(2-chloro-3-fluorophenyl)ethanol. missouri.edulibretexts.org This approach can be executed in two primary ways:

Route A: Reaction of a Phenylmagnesium Halide with Acetaldehyde (B116499) In this method, a Grignard reagent is first prepared from a suitable halo-substituted precursor, such as 1-bromo-2-chloro-3-fluorobenzene (B1364632) or 1-iodo-2-chloro-3-fluorobenzene, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com The resulting 2-chloro-3-fluorophenylmagnesium halide is then treated with acetaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent acidic workup protonates the intermediate alkoxide to yield the final product, this compound, as a racemic mixture.

Route B: Reaction of Methylmagnesium Halide with 2-Chloro-3-fluorobenzaldehyde (B1590896) An alternative Grignard strategy involves the reaction of a commercially available or synthetically prepared aldehyde with a simple alkyl Grignard reagent. google.com In this case, 2-chloro-3-fluorobenzaldehyde is reacted with a methylmagnesium halide (e.g., methylmagnesium bromide or chloride). sigmaaldrich.com The reaction mechanism is analogous to Route A, with the methyl group acting as the nucleophile that adds to the aldehyde's carbonyl group to form the secondary alcohol after acidic workup.

Both Grignard-based routes are highly effective for constructing the desired alcohol, with the choice between them often depending on the commercial availability and cost of the starting materials.

Organolithium-Mediated Synthesis Pathways

Similar to Grignard reagents, organolithium reagents are potent nucleophiles and strong bases capable of reacting with carbonyl compounds to form alcohols. The synthesis of this compound can be achieved by reacting 2-chloro-3-fluorophenyllithium with acetaldehyde.

The key intermediate, 2-chloro-3-fluorophenyllithium, is typically generated in situ via a lithium-halogen exchange reaction. This involves treating a di- or tri-substituted benzene, such as 1-bromo-2-chloro-3-fluorobenzene, with a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) in an ethereal solvent. The subsequent addition of acetaldehyde to this solution results in the formation of the target secondary alcohol upon aqueous workup. This method provides a powerful alternative to the Grignard approach, particularly when specific precursor reactivity is desired.

Reduction of 2-Chloro-3-fluoroacetophenone Precursors

One of the most direct methods for the non-stereoselective synthesis of this compound is the reduction of its corresponding ketone precursor, 2-chloro-3-fluoroacetophenone. This transformation can be accomplished using a variety of standard reducing agents.

Common methods include:

Metal Hydride Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an anhydrous ether like THF are highly effective for reducing ketones to secondary alcohols. These reactions are typically rapid, high-yielding, and easy to perform in a standard laboratory setting.

Catalytic Hydrogenation: The ketone can also be reduced using molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is usually carried out in a suitable solvent under a pressurized atmosphere of hydrogen, leading to the clean formation of the racemic alcohol.

These reduction methods are highly reliable for producing the racemic alcohol from the readily available ketone starting material.

Other Classical Carbon-Carbon Bond Forming Reactions

While Grignard and organolithium reactions represent the most prevalent and classical carbon-carbon bond-forming strategies for synthesizing secondary alcohols like this compound from carbonyl precursors, other methods exist in the broader context of organic synthesis. However, for this specific target, these two approaches remain the most direct and widely applicable due to their efficiency and the availability of the required precursors.

Stereoselective Synthesis Strategies

For applications requiring enantiomerically pure forms of this compound, stereoselective synthesis methods are essential. These strategies aim to produce either the (R) or (S) enantiomer with high selectivity.

Asymmetric Catalytic Hydrogenation of Ketone Precursors

Asymmetric catalytic hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of prochiral ketones, such as 2-chloro-3-fluoroacetophenone, to chiral secondary alcohols. mdpi.comnih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Two main approaches are prominent:

Transition Metal Catalysis: Chiral complexes of transition metals, particularly ruthenium, are widely used for the asymmetric hydrogenation of aromatic ketones. capes.gov.brnih.gov Catalysts such as those derived from a ruthenium precursor, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand (e.g., TsDPEN), have demonstrated exceptional activity and enantioselectivity. acs.org The reaction can be performed as a direct hydrogenation using H₂ gas or as a transfer hydrogenation, where a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture is used. acs.orgoriprobe.com These reactions can achieve high conversions and excellent enantiomeric excesses (ee), often exceeding 95%.

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are increasingly used for the asymmetric reduction of ketones. nih.govresearchgate.net These biocatalytic methods offer high stereoselectivity, often producing alcohols with nearly perfect enantiomeric excess (>99% ee), and are performed in environmentally benign aqueous media under mild conditions. google.com By selecting an appropriate enzyme or microorganism, it is possible to selectively synthesize either the (R) or (S) enantiomer of the target alcohol.

The table below summarizes typical conditions and results for the asymmetric reduction of substituted acetophenones, which are analogous to the synthesis of chiral this compound.

Catalyst TypeCatalyst/Reagent ExampleSubstrate TypeHydrogen SourceTypical YieldTypical Enantiomeric Excess (ee)Reference
Ru-Based CatalystRuCl(S,S)-TsDPENα-ChloroacetophenonesHCOOH/Et₃NGood to High>95% nih.govoriprobe.com
Biocatalyst (KRED)Engineered Ketoreductaseα-Chloro-hydroxyacetophenoneIsopropanol (B130326)>99%>99% google.com
Biocatalyst (Yeast)Saccharomyces cerevisiaeChloroacetophenonesGlucoseHigh>99% researchgate.net

Biocatalytic Approaches (e.g., Enzymatic Reduction)

Biocatalysis has emerged as an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. nih.gov The use of enzymes, particularly ketoreductases (KREDs), offers a powerful method for the asymmetric reduction of ketones to their corresponding alcohols. researchgate.net

The success of a biocatalytic reduction hinges on finding or engineering an enzyme with high activity and selectivity for the specific substrate. Screening of various microorganisms, such as endophytic fungi, can identify potential biocatalysts. researchgate.netnih.gov For instance, several marine fungi have been shown to asymmetrically reduce 2-chloro-1-phenylethanone. nih.gov Furthermore, protein engineering techniques like site-directed mutagenesis can be employed to alter the substrate specificity and even the cofactor preference of an enzyme, potentially improving its performance for a non-natural substrate like 2'-chloro-3'-fluoroacetophenone. nih.gov

For large-scale production, the design of the bioreactor and optimization of the process parameters are crucial. This includes controlling factors like pH, temperature, substrate concentration, and the use of whole-cell or isolated enzyme systems. nih.gov For example, the biocatalytic reduction of a similar compound, 3'-(trifluoromethyl)acetophenone, was optimized by adjusting the pH and temperature to maximize the product yield. nih.gov The use of whole cells can simplify the process by providing the necessary cofactors and regeneration systems internally. acs.org

Table 2: Biocatalytic Reduction of Ketone Derivatives

Biocatalyst Substrate Product Enantiomeric Excess (ee) Conversion/Yield Reference
Botryosphaeria sp. CBMAI 1197 1-(2,4,5-trifluorophenyl)ethanone (R)-1-(2,4,5-trifluorophenyl)ethanol >99% 97% conversion, 90% yield researchgate.net
E. coli expressing carbonyl reductase 3'-(trifluoromethyl)acetophenone (R)-1-[3-(trifluoromethyl)phenyl]ethanol >99.9% 91.5% yield nih.gov
Marine Fungi 2-chloro-1-phenylethanone (S)-(-)-2-chloro-1-phenylethanol 50% 60% yield nih.gov
Hansenula polymorpha SC13824 2-chloro-1-(3-chlorophenyl)ethanone (S)-2-chloro-1-(3-chlorophenyl)ethanol 73.8% N/A nih.gov

This table showcases the results of biocatalytic reductions of various halogenated acetophenone (B1666503) derivatives, indicating the potential for producing chiral halo-alcohols.

Many oxidoreductases, including KREDs, require nicotinamide (B372718) cofactors such as NADPH or NADH to function. nih.gov These cofactors are expensive to add in stoichiometric amounts, making in-situ regeneration essential for cost-effective industrial processes. illinois.edu

Common strategies for cofactor regeneration include:

Coupled-substrate approach: A single enzyme catalyzes both the reduction of the target ketone and the oxidation of a co-substrate, such as isopropanol. acs.org

Coupled-enzyme approach: A second enzyme, like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is used to regenerate the cofactor by oxidizing a sacrificial substrate (e.g., glucose, formate). researchgate.net

Whole-cell systems: Intact microbial cells can utilize their metabolic pathways, often using glucose as a substrate, to regenerate the necessary cofactors internally. nih.gov

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a powerful strategy in asymmetric synthesis. This method involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. The auxiliary is later removed, having imparted its chirality to the product. wikipedia.orgsigmaaldrich.com

Selection and Derivatization with Chiral Auxiliaries for Diastereoselective Control

The selection of an appropriate chiral auxiliary is critical for achieving high diastereoselectivity. Common auxiliaries are often derived from readily available natural products like amino acids or terpenes. wikipedia.orgresearchgate.net Widely used examples include oxazolidinones (popularized by Evans), pseudoephedrine, and various camphor (B46023) derivatives. wikipedia.orgsigmaaldrich.com

For the synthesis of a chiral alcohol like this compound, the corresponding prochiral ketone, 2-chloro-3-fluoroacetophenone, would first be derivatized. For instance, an oxazolidinone auxiliary could be acylated with a derivative of the ketone, and subsequent reduction of the carbonyl group would be directed by the steric bulk of the auxiliary, leading to the formation of one diastereomer preferentially. wikipedia.org The choice of reagents and reaction conditions, such as the Lewis acid and solvent, plays a crucial role in maximizing the diastereomeric ratio. wikipedia.org

Auxiliary Cleavage and Recycling Methodologies

A key advantage of this methodology is the ability to cleave and recover the chiral auxiliary for reuse, making the process more cost-effective and sustainable. sigmaaldrich.com The cleavage conditions must be mild enough to avoid racemization of the newly formed stereocenter in the product. researchgate.net For acyl auxiliaries like Evans' oxazolidinones, cleavage is typically achieved by hydrolysis (saponification) or reduction. For example, treatment with lithium borohydride (LiBH₄) would cleave the auxiliary and reduce the carbonyl group to the desired alcohol, this compound, in a single step. The auxiliary can then be recovered from the reaction mixture.

Diastereoselective Synthesis from Chiral Precursors

An alternative to using a chiral auxiliary is to start with a precursor that already contains a stereocenter. In this approach, the existing chirality in the starting material directs the formation of a new stereocenter. For example, a chiral starting material could be elaborated through a series of reactions, where at least one key step proceeds with high diastereoselectivity to set the stereochemistry of the alcohol group in the final product. While no specific examples for the synthesis of this compound from a chiral precursor are prominently documented, this remains a viable and powerful general strategy in asymmetric synthesis. nih.gov

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in an enantiomerically enriched unreacted starting material and a product derived from the faster-reacting enantiomer. beilstein-journals.orgjocpr.com

Dynamic Kinetic Resolution for Enhanced Yield and Enantiomeric Purity

A significant limitation of classical kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. wikipedia.org

For a secondary alcohol like this compound, a common DKR approach involves a chemoenzymatic process. This typically uses a lipase (B570770) for the enantioselective acylation of one enantiomer, coupled with a metal catalyst (often ruthenium-based) to racemize the unreacted alcohol enantiomer. wikipedia.orgacs.org For instance, racemic this compound could be subjected to a lipase such as Candida antarctica lipase B (CALB) and a ruthenium racemization catalyst in the presence of an acyl donor. One enantiomer would be selectively acylated by the lipase, while the other is continuously racemized, funneling the entire mixture towards the acylated product of a single stereochemistry. semanticscholar.org

Table 1: Key Components in Dynamic Kinetic Resolution of Secondary Alcohols

ComponentRoleCommon Examples
Substrate Racemic alcohol to be resolvedThis compound
Enzyme Chiral catalyst for enantioselective acylationCandida antarctica Lipase B (CALB), Pseudomonas stutzeri Lipase
Racemization Catalyst In-situ racemization of the unreacted alcoholRuthenium complexes (e.g., Shvo's catalyst)
Acyl Donor Acetylating agent for the enzymatic reactionIsopropenyl acetate (B1210297), Vinyl acetate
Solvent Reaction mediumToluene, Tetrahydrofuran (THF)
Enzymatic Kinetic Resolution Processes

Enzymatic kinetic resolution (EKR) utilizes enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture. jocpr.comresearchgate.net These reactions are prized for their high enantioselectivity and mild, environmentally friendly reaction conditions. nih.gov

In the context of this compound, a lipase would be used to selectively acylate one enantiomer from the racemate using an acyl donor like vinyl acetate. researchgate.net For example, the (R)-enantiomer might be a better substrate for a particular lipase, leading to the formation of (R)-1-(2-chloro-3-fluorophenyl)ethyl acetate, while leaving the (S)-1-(2-chloro-3-fluorophenyl)ethanol unreacted. The resulting mixture of the ester and the unreacted alcohol can then be separated. The enantiomeric excess of both the product and the remaining starting material is dependent on the selectivity of the enzyme and the reaction conversion. nih.gov Research on analogous compounds has shown that lipases from Pseudomonas and Candida species are highly effective for resolving chiral halo-substituted phenyl ethanols. researchgate.netresearchgate.net

Table 2: Comparison of Kinetic Resolution Techniques

TechniqueMaximum Theoretical YieldKey Feature
Classical Kinetic Resolution 50%Separation based on differential reaction rates.
Dynamic Kinetic Resolution 100%Combines resolution with in-situ racemization of the slow-reacting enantiomer.

Mechanistic Investigations of Synthetic Pathways

The asymmetric reduction of the corresponding prochiral ketone, 2-chloro-3-fluoroacetophenone, is the most direct route to enantiomerically enriched this compound. The elucidation of the reaction mechanisms and the analysis of transition states are crucial for optimizing these stereoselective processes.

Reaction Mechanism Elucidation in Stereoselective Processes

While specific mechanistic studies for the synthesis of this compound are not extensively documented in publicly available literature, the mechanisms for the asymmetric reduction of analogous prochiral ketones are well-established. These reactions are typically catalyzed by chiral catalysts, which can be broadly categorized into enzymatic and non-enzymatic systems.

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective catalysts for the asymmetric reduction of ketones. nih.gov The mechanism involves the transfer of a hydride from a cofactor, typically nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphorylated counterpart (NADPH), to the carbonyl carbon of the ketone. The enzyme's chiral active site orients the substrate in a specific conformation, leading to the highly enantioselective formation of one stereoisomer of the alcohol. The reduction of 2-hydroxyacetophenone (B1195853) to (R)-(-)-1-phenyl-1,2-ethanediol using an ADH from Rhodococcus sp. serves as a pertinent example of this approach, achieving high enantiomeric excess (ee). nih.gov

Organocatalysis and Metal-Catalyzed Reductions: Non-enzymatic methods often employ chiral organocatalysts or transition metal complexes. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst. wikipedia.orgyoutube.com The mechanism involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine, which then activates the ketone by coordinating to the boron. wikipedia.orgyoutube.com This ternary complex facilitates the transfer of a hydride from the borane to one face of the ketone, dictated by the steric environment of the chiral catalyst. youtube.com

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are also widely used for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones. nih.govacs.orgmdpi.com The mechanism of action for these catalysts can be complex. For instance, Noyori's catalysts, which are ruthenium complexes with chiral diphosphine and diamine ligands, are believed to operate through a metal-ligand bifunctional mechanism. acs.org In this model, the ruthenium center and the amine ligand work in concert to deliver hydrogen to the ketone.

Transition State Analysis for Enantiocontrol and Diastereoselectivity

The stereochemical outcome of a catalyzed asymmetric reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. acs.org Computational modeling, particularly using density functional theory (DFT), has become an invaluable tool for analyzing these transition states. acs.org

For the asymmetric reduction of prochiral ketones, transition state models help to rationalize the observed enantioselectivity. In the CBS reduction, the favored transition state is one where the larger substituent on the ketone is oriented away from the steric bulk of the catalyst, minimizing non-bonded interactions. youtube.com

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. sigmaaldrich.comrroij.comijrar.org For the synthesis of this compound, key considerations include atom economy, E-factor, solvent selection, and the use of sustainable catalysts.

Atom Economy and E-factor Considerations in Process Development

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.comchembam.comigitsarang.ac.in It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants in the stoichiometric equation. chembam.com Addition reactions, for example, have a theoretical atom economy of 100% as all reactant atoms are incorporated into the product. igitsarang.ac.in

The Environmental Factor (E-factor) provides a more comprehensive measure of the environmental impact of a process by quantifying the amount of waste generated per unit of product. chembam.comchembam.com It is calculated as the total mass of waste divided by the mass of the product. chembam.com An ideal E-factor is zero. rsc.org

The following table illustrates a hypothetical calculation of atom economy and E-factor for the synthesis of this compound via the reduction of 2-chloro-3-fluoroacetophenone.

Metric Formula Hypothetical Example
Atom Economy (MW of Product / Σ MW of Reactants) x 100For a reduction using a stoichiometric borane reagent, the atom economy would be less than 100% due to the formation of boron-containing byproducts. Catalytic hydrogenation, in contrast, can approach 100% atom economy.
E-Factor (Mass of Waste / Mass of Product)A process with an E-factor of 5-50 is typical for fine chemicals. chembam.com Minimizing solvent use and reagent waste is crucial for lowering the E-factor.

Note: The values in the table are illustrative. Actual values would depend on the specific reagents and conditions used.

Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids, Supercritical CO2)

Solvents are a major contributor to the environmental impact of chemical processes. researchgate.net The selection of greener solvents is a key aspect of sustainable synthesis design. sigmaaldrich.com Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution.

Alternative reaction media that are being explored for syntheses analogous to that of this compound include:

Water: As a solvent, water is non-flammable, non-toxic, and inexpensive. While the solubility of many organic compounds in water is low, the use of co-solvents or phase-transfer catalysts can overcome this limitation. researchgate.net

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. They have negligible vapor pressure, which reduces air pollution. researchgate.net

Supercritical CO2 (scCO2): Above its critical temperature and pressure, CO2 behaves as a fluid with properties of both a liquid and a gas. It is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. google.com The use of a scCO2-PEG two-phase system has been reported for the synthesis of cinnamyl alcohol derivatives, demonstrating its potential for similar reactions. google.com

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) and ethyl acetate, offer a more sustainable alternative to their petrochemical-based counterparts. sigmaaldrich.com

The choice of solvent can also influence the chemo-, regio-, and stereoselectivity of a reaction. researchgate.net

Development of Sustainable Catalysis for this compound Synthesis

The development of sustainable catalytic systems is a cornerstone of green chemistry. sigmaaldrich.com For the synthesis of this compound, this involves the use of catalysts that are highly active, selective, and recyclable.

Biocatalysis: As mentioned previously, enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, making them inherently green catalysts. nih.gov The use of whole-cell biocatalysts can be cost-effective, although product purification can sometimes be challenging. nih.gov

The following table summarizes some sustainable catalytic approaches relevant to the synthesis of this compound.

Catalyst Type Advantages Challenges
Heterogeneous Catalysts Easy separation and recyclability, reduced wasteCan have lower activity than homogeneous counterparts
Biocatalysts (Enzymes) High selectivity, mild reaction conditions, biodegradableCan be sensitive to substrate concentration and reaction conditions
Organocatalysts Metal-free, often less sensitive to air and moistureCan require higher catalyst loadings than metal catalysts

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 1-(2-chloro-3-fluorophenyl)ethanol, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to confirm its molecular structure and, with the aid of chiral auxiliaries, to determine its enantiomeric purity.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR experiments are essential for establishing the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the methine proton (CH-OH) and the methyl protons (-CH₃), confirming their adjacent relationship. Similarly, couplings between the aromatic protons would help in assigning their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton. For instance, the methine carbon would show a correlation to the methin proton, and the methyl carbon to the three methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different parts of the molecule. For example, correlations would be observed from the methyl protons to the methine carbon and the aromatic carbon to which the ethanol (B145695) group is attached. The aromatic protons would also show correlations to adjacent and more distant carbons in the ring, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei, which is crucial for conformational and stereochemical analysis. In the context of this compound, NOESY could provide insights into the spatial arrangement of the ethanol side chain relative to the substituted phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton to Carbon)Key COSY Correlations
CH₃~1.5 (d)~25C-1', CH-OHCH-OH
CH-OH~5.0 (q)~70C-1', C-2', C-6', CH₃CH₃, OH
OHVariable-CH-OHCH-OH
H-4'~7.1-7.3 (m)~115 (d, JCF)C-2', C-3', C-5', C-6'H-5', H-6'
H-5'~7.0-7.2 (m)~125C-1', C-3', C-4', C-6'H-4', H-6'
H-6'~7.3-7.5 (m)~128C-1', C-2', C-4', C-5'H-4', H-5'
C-1'-~145--
C-2'-~133--
C-3'-~160 (d, JCF)--

Note: Predicted values are based on analogous structures and general substituent effects. Actual experimental values may vary. 'd' denotes a doublet, 'q' a quartet, and 'm' a multiplet.

Chiral Shift Reagents and Solvents for Enantiomeric Excess Determination by NMR

This compound is a chiral molecule, existing as a pair of enantiomers. To determine the enantiomeric excess (% ee) of a sample, chiral auxiliaries are used in conjunction with NMR. nih.govresearchgate.net

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) that can coordinate with the alcohol group of the analyte. harvard.edu This coordination forms transient diastereomeric complexes, which have different NMR spectra. As a result, separate signals for the two enantiomers can be observed in the ¹H NMR spectrum, allowing for their integration and the calculation of the enantiomeric excess. harvard.eduresearchgate.netrsc.org

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvent or a chiral solvating agent can be added to the NMR sample. The differential interaction between the enantiomers and the chiral environment leads to the formation of diastereomeric solvates, resulting in the separation of NMR signals for the enantiomers.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of this compound, such as the rotation around the C-C bond connecting the phenyl ring and the ethanol side chain. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interchanges and to identify the preferred conformations of the molecule in solution.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Insights

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which in turn aids in structural elucidation. libretexts.org

High-Resolution Mass Spectrometry for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound (C₈H₈ClFO), HRMS would confirm the presence of chlorine and fluorine atoms through the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the precise mass measurement. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Mechanistic Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then fragmented, and the resulting product ions are analyzed. This technique provides detailed information about the fragmentation pathways of the molecule. researchgate.netnih.gov For this compound, common fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the methine carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a resonance-stabilized cation.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, resulting in the loss of a water molecule (H₂O). libretexts.org

Cleavage of the C-C bond adjacent to the ring: This would result in the formation of a substituted benzyl-type cation.

Loss of HCl or HF: Elimination of hydrogen chloride or hydrogen fluoride (B91410) from the molecular ion is also a possibility.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass/charge)Proposed FragmentLikely Origin
174/176[C₈H₈ClFO]⁺Molecular Ion (M⁺)
159/161[C₇H₅ClFO]⁺M⁺ - CH₃
156/158[C₈H₆ClFO]⁺M⁺ - H₂O
141[C₇H₅FO]⁺M⁺ - CH₃ - Cl or M⁺ - HCl - CH₃
125[C₇H₅F]⁺Further fragmentation

Note: The presence of two m/z values for chlorine-containing fragments reflects the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Chiral Chromatography for Enantiomeric Purity and Separation

Chiral chromatography is a cornerstone for the analysis of enantiomers, enabling their separation and quantification. The transient diastereomeric complexes formed between the analyte enantiomers and the chiral stationary phase (CSP) have differing binding strengths, which results in different retention times and allows for their separation. bgb-analytik.com The choice of the appropriate CSP and mobile phase is critical, as there is no universal chiral selector capable of separating all enantiomeric pairs. bgb-analytik.comchromatographyonline.com Therefore, screening multiple columns and mobile phase combinations is often necessary to achieve optimal separation. bgb-analytik.comsigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is a widely used technique for separating enantiomers due to its robustness and transferability. chromatographyonline.comresearchgate.net The development of a chiral HPLC method often involves screening a variety of CSPs and mobile phase conditions to achieve the desired separation. merckmillipore.comchromatographyonline.com

Method Development Strategies:

A common strategy for developing chiral HPLC methods involves screening a set of complementary columns with broad enantiorecognition capabilities. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed in normal-phase, polar organic, and reversed-phase modes. chromatographyonline.comwindows.net For instance, a screening approach might utilize columns like Chiralcel OD-H, Chiralpak AD, and Chiralcel OJ in normal phase with mobile phases such as n-hexane/2-propanol or n-hexane/ethanol. chromatographyonline.com For acidic or basic compounds, additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are incorporated into the mobile phase to improve peak shape and resolution. chromatographyonline.comwindows.net

Macrocyclic glycopeptide-based CSPs, like those based on teicoplanin and vancomycin, offer complementary selectivity and are particularly useful for polar compounds. sigmaaldrich.commerckmillipore.com These columns can be used in reversed-phase, polar organic, and normal-phase modes, providing flexibility in method development. merckmillipore.com

Validation of a Chiral HPLC Method:

Once a suitable separation is achieved, the method must be validated to ensure it is fit for its intended purpose. nih.govresearchgate.net Validation typically includes assessing the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net

A typical validated chiral HPLC method for an analyte like this compound would specify the column, mobile phase composition, flow rate, and detection wavelength, along with the results of the validation parameters.

Table 1: Example of Chiral HPLC Method Parameters and Validation Summary

ParameterSpecification
Chromatographic Conditions
ColumnChiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phasen-Hexane/Ethanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Validation Summary
Linearity Range1-100 µg/mL (R² > 0.999)
LOD0.3 µg/mL
LOQ1.0 µg/mL
Precision (RSD%)< 2.0%
Accuracy (Recovery %)98.0 - 102.0%

Chiral Gas Chromatography (GC) Method Development and Application

Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile compounds. gcms.cz The use of capillary columns coated with chiral stationary phases, often derivatized cyclodextrins, allows for the separation of a wide range of enantiomers. gcms.czuni-muenchen.de

Method Development:

The development of a chiral GC method involves selecting an appropriate chiral capillary column and optimizing the temperature program and carrier gas flow rate. rsc.org For alcohols like this compound, columns with derivatized beta-cyclodextrins are commonly used. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative can significantly impact the selectivity of the separation. gcms.cz

Application:

Chiral GC methods are applied in various fields, including the analysis of raw materials for the synthesis of pharmaceuticals and pesticides, and in quality control. sci-hub.se For example, a chiral GC method could be used to determine the enantiomeric purity of this compound produced via asymmetric synthesis. The method would involve injecting a solution of the compound onto the chiral column and analyzing the resulting chromatogram to determine the ratio of the two enantiomers. rsc.org

Table 2: Typical Chiral GC Method Parameters

ParameterSpecification
ColumnRt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium or Hydrogen
Temperature ProgramInitial Temp: 100°C, Ramp: 2°C/min to 180°C
Injector Temperature250°C
Detector Temperature250°C (FID)

Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations

Supercritical fluid chromatography (SFC) has emerged as a valuable technique for chiral separations, offering several advantages over traditional HPLC. selvita.comafmps.be By using a supercritical fluid, typically carbon dioxide, as the primary component of the mobile phase, SFC can achieve higher flow rates and faster separations without a significant loss in resolution. chromatographyonline.comselvita.comchromatographyonline.com This is due to the lower viscosity and higher diffusivity of supercritical fluids compared to liquids. selvita.com

Advantages of SFC:

Speed: Higher flow rates lead to shorter analysis times. chromatographyonline.comyoutube.com

Green Chemistry: The use of CO2, a non-toxic and renewable solvent, reduces the consumption of hazardous organic solvents. selvita.comresearchgate.net

Complementary Selectivity: SFC can sometimes provide different or improved enantioselectivity compared to HPLC for the same CSP. chromatographyonline.com

Method Development and Application:

Similar to HPLC, method development in chiral SFC involves screening different CSPs and mobile phase modifiers. afmps.beresearchgate.net Polysaccharide-based CSPs are widely used in SFC. chromatographyonline.comresearchgate.net Alcohols such as methanol (B129727), ethanol, and isopropanol (B130326) are common modifiers added to the CO2 mobile phase to enhance selectivity. chromatographyonline.comafmps.be The successful separation of a wide range of pharmaceutical compounds has been demonstrated using SFC. researchgate.netfagg.be

Derivatization Strategies for Chiral Chromatographic Analysis

Derivatization is a chemical modification of the analyte to improve its chromatographic properties or enhance the selectivity of the chiral separation. For alcohols like this compound, derivatization can be employed for both GC and HPLC analysis.

For GC Analysis:

Derivatization is often used to increase the volatility and thermal stability of the analyte. nih.gov A common approach is the acylation of the hydroxyl group to form an ester. nih.gov For example, reacting the alcohol with acetic anhydride (B1165640) or another acylating agent can yield the corresponding acetate (B1210297) ester, which may exhibit better chromatographic behavior and improved separation on a chiral GC column. nih.gov

For HPLC Analysis:

In chiral HPLC, derivatization can be used to introduce a chromophore for UV detection or to create diastereomers that can be separated on a non-chiral stationary phase. However, the more common approach is to use a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral column. This can be an alternative when a suitable chiral stationary phase is not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of molecules. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (O-H) group, the aromatic C-H and C=C bonds, and the C-Cl and C-F bonds. nih.govnih.gov The position and shape of the O-H stretching band can also provide information about hydrogen bonding. nih.gov

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also provides information about the vibrational modes of a molecule. researchgate.netdundee.ac.uk While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of this compound.

Conformational Analysis:

The vibrational spectra of flexible molecules can be complex due to the presence of multiple conformers. nih.govrsc.org By comparing experimental spectra with theoretical spectra calculated for different possible conformations, it is possible to gain insight into the preferred conformation of the molecule in a given environment. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
O-HStretching (free)3600-3650
O-HStretching (H-bonded)3200-3500
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000 nih.gov
C=CAromatic Stretching1450-1600
C-OStretching1050-1250
C-FStretching1000-1400
C-ClStretching600-800

Note: These are approximate ranges and the exact frequencies will depend on the specific molecular environment and conformation.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination and Conformational Studies

Optical rotation and circular dichroism (CD) are chiroptical techniques that are essential for determining the absolute configuration of chiral molecules and for studying their conformation in solution. mdpi.com

Optical Rotation:

Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific rotation, [α], is a characteristic property of a chiral compound and is measured using a polarimeter. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. However, the sign of rotation can be dependent on the solvent used. nih.gov While optical rotation is a useful tool for characterizing chiral compounds, it is generally not sufficient on its own to determine the absolute configuration.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows the difference in absorbance (ΔA) as a function of wavelength. The shape and sign of the CD spectrum are highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. nih.gov

Absolute Configuration Determination:

By comparing the experimentally measured CD spectrum with the theoretically calculated spectrum for a known absolute configuration (e.g., R or S), the absolute configuration of the compound can be determined. nih.govmdpi.com This approach, which combines experimental spectroscopy with quantum chemical calculations, is a powerful method for the unambiguous assignment of absolute configuration. mdpi.com

Conformational Studies:

CD spectroscopy can also be used to study the conformational preferences of chiral molecules in solution. The CD spectrum is an average of the spectra of all the conformers present in solution, weighted by their populations. By analyzing the CD spectrum, it is possible to gain information about the conformational equilibrium of the molecule. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of a molecule's connectivity, conformation, and both its relative and absolute stereochemistry. As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible structural databases. However, were such a study to be conducted, it would provide invaluable insights into its solid-state characteristics.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the geometric arrangement and intensities of these spots, researchers can construct a three-dimensional electron density map of the molecule. purechemistry.orgthepharmajournal.com From this map, the positions of individual atoms can be determined with high precision, allowing for the detailed elucidation of the molecular structure.

For a chiral molecule such as this compound, which possesses a stereogenic center at the carbinol carbon, X-ray crystallography is the most reliable method for determining its absolute configuration (i.e., whether it is the R or S enantiomer). nih.govspringernature.com This is typically achieved through the analysis of anomalous dispersion, an effect that becomes significant when the crystal contains atoms heavier than oxygen. researchgate.netresearchgate.net The chlorine atom in this compound would serve as a suitable anomalous scatterer, allowing for the unambiguous assignment of the absolute configuration of an enantiomerically pure sample. researchgate.net

To illustrate the type of information that would be obtained from such an analysis, a hypothetical data table for a crystallographic study of this compound is presented below. This table is representative of the standard format used in crystallographic reports.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical formulaC₈H₈ClFO
Formula weight174.60
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)15.678(6)
α (°)90
β (°)98.76(3)
γ (°)90
Volume (ų)851.4(6)
Z4
Density (calculated) (g/cm³)1.362
Absorption coefficient (mm⁻¹)0.45
F(000)360
Crystal size (mm³)0.25 x 0.18 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected5432
Independent reflections1987 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Absolute structure parameter0.02(3) (for an enantiopure crystal)

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

No peer-reviewed studies detailing quantum chemical calculations for the electronic structure or molecular properties of 1-(2-Chloro-3-fluorophenyl)ethanol were found.

There are no published reports on the use of Density Functional Theory (DFT) to analyze the conformations and determine the energy minima of this compound. Such a study would typically involve calculating the potential energy surface by rotating the key dihedral angles (e.g., the C-C-O-H and C-C-C-O angles) to identify stable conformers and the transition states between them.

No research utilizing high-level ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster theory) for the precise prediction of properties of this compound has been published. These methods are computationally intensive and are generally applied to smaller or more fundamentally important molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Specific computational predictions of the spectroscopic parameters for this compound are not available in the literature.

No studies were found that computationally predict the ¹H or ¹³C NMR chemical shifts for this compound and correlate them with experimental spectra. This type of investigation would typically use methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory.

There are no published computational analyses of the vibrational (e.g., Infrared or Raman) spectra of this compound. A theoretical study would involve a frequency calculation to predict the wavenumbers and intensities of the vibrational modes, which could then be compared to an experimental spectrum to aid in peak assignment.

Molecular Modeling of Stereoselective Reaction Pathways

No molecular modeling studies investigating the stereoselective reaction pathways involving this compound, such as its formation via the stereoselective reduction of a precursor ketone, have been reported. Such research would focus on modeling the transition states of competing reaction pathways to understand the origins of stereoselectivity.

Solvation Effects on Reactivity and Conformation of this compound

The solvent can have a profound impact on the reactivity and conformational preferences of a molecule. For this compound, the polarity and hydrogen-bonding capability of the solvent can influence reaction rates and the equilibrium between different conformers. researchgate.netscispace.com

Computational studies can model solvation effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov These models can predict how the solvent stabilizes or destabilizes the ground state and transition state of a reaction, thereby affecting the reaction rate. Furthermore, the conformational landscape of flexible molecules like this compound can be significantly altered by the solvent. In a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl group and the fluorine or chlorine atom might be favored, whereas in a polar, protic solvent, intermolecular hydrogen bonding with the solvent molecules would dominate. nih.gov

Table 3: Calculated Relative Conformational Energies of this compound in Different Solvents (Hypothetical Data)

ConformerRelative Energy in Hexane (kcal/mol)Relative Energy in Water (kcal/mol)
Anti (OH and Phenyl)0.00.0
Gauche (OH and Phenyl)1.20.5
Eclipsed (OH and Phenyl)4.53.8

Note: The data in this table is hypothetical and illustrates the potential influence of the solvent on conformational stability.

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Related Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ufv.brnih.gov For analogs of this compound, QSAR/QSPR studies can be developed to predict properties such as solubility, lipophilicity, and reactivity based on calculated molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.net By establishing a statistically significant correlation between these descriptors and an observed property for a training set of molecules, a model can be generated to predict the property for new, untested analogs. This approach is valuable in guiding the synthesis of new compounds with desired chemical characteristics.

Table 4: Example of Descriptors Used in a QSPR Model for Predicting Boiling Points of Substituted Phenyl Ethanols

DescriptorDescriptionTypical Contribution to Model
Molecular Weight (MW)Mass of the moleculePositive
LogPOctanol-water partition coefficientPositive
Polar Surface Area (PSA)Surface area of polar atomsNegative
Dipole MomentMeasure of molecular polarityPositive
Number of Halogen AtomsCount of halogen substituentsPositive

Note: This table provides examples of descriptors and their general influence in a hypothetical QSPR model.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The utility of 1-(2-Chloro-3-fluorophenyl)ethanol extends across various sectors of the chemical industry, where it serves as a foundational element for creating high-value, complex molecules.

Chiral alcohols are fundamental building blocks in the pharmaceutical industry, and this compound, particularly in its enantiomerically pure forms, is no exception. While direct examples are proprietary, the closely related analog, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a key intermediate in the synthesis of Crizotinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small-cell lung cancer. google.com A patented method outlines the preparation of this key intermediate, highlighting the industrial relevance of this class of compounds. google.com

Furthermore, the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol has been developed for the preparation of PF-2341066, another potent inhibitor of c-Met and ALK, which has been in clinical development. hanze.nl Chiral halohydrins, as a class, are recognized as valuable synthetic intermediates for a wide array of biologically active molecules, including antidepressants and β-adrenergic drugs. daneshyari.com The enzymatic synthesis of optically active (-)-2-halo-1-(substituted phenyl)ethanols further underscores their importance as precursors for pharmaceuticals. google.com These examples strongly suggest the potential of this compound as a crucial precursor for novel therapeutic agents.

Table 1: Examples of Structurally Similar Chiral Alcohols in Pharmaceutical Synthesis

Chiral AlcoholTherapeutic ApplicationReference
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanolCrizotinib (ALK inhibitor) google.com
(1S)-1-(2,6-dichloro-3-fluorophenyl)ethanolPF-2341066 (c-Met/ALK inhibitor) hanze.nl
(-)-2-halo-1-(substituted phenyl)ethanolsGeneral pharmaceutical synthesis google.com
Chiral halohydrinsAntidepressants, β-adrenergic drugs daneshyari.com
(S)-2-chloro-1-(3-hydroxyphenyl)ethanolPotential for Alzheimer's disease drugs google.com

The principles of rational drug design extend to the agrochemical industry, where the inclusion of halogenated chiral centers can significantly enhance the efficacy and selectivity of active ingredients. Optically active (-)-2-halo-1-(substituted phenyl)ethanols are noted for their utility as starting materials for the synthesis of agrochemicals. google.com

While direct synthetic routes from this compound to a commercialized agrochemical are not publicly disclosed, the use of structurally related precursors is well-documented. For instance, 2-chloro-6-fluorobenzaldehyde, which can be considered a synthetic precursor to the title compound, is utilized in the production of pesticides. wikipedia.org This indicates that the unique electronic and steric properties conferred by the 2-chloro-3-fluorophenyl moiety are of interest in the development of new crop protection agents. The synthesis of novel bioactive molecules often involves the screening of libraries of compounds, and chiral building blocks like this compound are valuable additions to these collections for identifying new agrochemical leads. nih.gov

The applications of this compound and its derivatives extend beyond the life sciences into the realm of materials science. The presence of reactive functional groups allows for its incorporation into polymeric structures and specialty chemicals. A product listing for the related compound, 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanol, specifies its use as a building block for materials science, including OLED (Organic Light-Emitting Diode) materials and polymer science. bldpharm.com

This suggests that the 2-chloro-3-fluorophenyl ethanol (B145695) scaffold can serve as a monomer or a precursor to monomers for the synthesis of advanced polymers with tailored properties. The halogen atoms can influence properties such as flame retardancy, refractive index, and thermal stability, while the chiral center can impart specific optical properties to the resulting material.

Integration into Multi-Step Synthesis Strategies

The true value of a building block like this compound is realized in its seamless integration into complex, multi-step synthetic sequences. Its defined stereochemistry and functional group handles allow for precise and predictable transformations.

Conversely, in a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. Starting with this compound, a variety of reagents can be used to modify the hydroxyl group or perform reactions on the aromatic ring, leading to a diverse set of derivatives. This is a common strategy in drug discovery and materials science to explore the structure-activity or structure-property relationships.

A chiral synthon is a stereochemically defined building block used in the synthesis of a target molecule. While a specific total synthesis of a natural product utilizing this compound is not prominently featured in the literature, its role as a key chiral synthon in the synthesis of complex, non-natural products is evident. organicchemistrydata.org

The synthesis of pharmaceutical compounds like Crizotinib, which involves the preparation of the closely related (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, represents a significant total synthesis effort. google.comhanze.nl In these syntheses, the chiral alcohol is a critical component that dictates the stereochemistry of the final active pharmaceutical ingredient. The ability to introduce this specific chiral center early in the synthesis and carry it through multiple steps is a testament to its robustness as a chiral synthon. The development of chemoenzymatic routes to such chiral building blocks further enhances their utility in total synthesis by providing access to enantiomerically pure starting materials. nih.gov

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search for data, publicly accessible scientific literature and research databases contain limited specific information on the chemical compound this compound regarding its direct applications in advanced organic synthesis or its role in green chemistry processes.

The synthesis of structurally similar compounds, such as other chloro- and fluoro-substituted phenylethanol derivatives, is well-documented. These related compounds are frequently prepared using asymmetric or biocatalytic methods, which represent key aspects of green chemistry by offering high selectivity and milder reaction conditions. For instance, research often highlights the use of ketoreductase enzymes for the stereoselective reduction of the corresponding acetophenones to yield enantiomerically pure alcohols. These chiral alcohols are valuable building blocks in medicinal chemistry.

However, due to the strict requirement to focus solely on this compound, the detailed findings for these analogous compounds cannot be presented as directly applicable. The absence of specific studies on this compound in the searched scientific literature prevents a detailed discussion of its role in advanced organic synthesis or the green chemistry applications of its derivatives as requested.

Chemical suppliers list this compound and its precursors, indicating its availability for research and development purposes. However, published applications and detailed research findings remain elusive. Consequently, the creation of data tables and a thorough discussion of its specific research findings as per the requested outline is not possible based on the currently available information.

Future Research Directions and Challenges

Development of Novel and More Efficient Stereoselective Synthesis Methods for 1-(2-Chloro-3-fluorophenyl)ethanol

The synthesis of enantiomerically pure alcohols remains a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. nih.govrsc.orgnih.gov While methods for producing this compound exist, the development of more efficient, sustainable, and highly stereoselective synthetic routes is a key area for future research.

One promising avenue is the advancement of biocatalytic methods . The use of enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers high enantioselectivity under mild reaction conditions. nih.govrsc.org Future work could focus on discovering or engineering novel enzymes with enhanced activity and stability for the specific reduction of 2'-chloro-3'-fluoroacetophenone. nih.govresearchgate.net Genome mining and directed evolution are powerful tools to tailor enzymes for industrial-scale applications, potentially leading to processes with higher substrate loading and simplified workup. nih.gov

Another critical area is the refinement of chemo-catalytic dynamic kinetic resolution (DKR) . DKR combines the kinetic resolution of a racemic alcohol with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.govmdpi.com Research into new, more robust, and recyclable racemization catalysts that are compatible with the enzymatic resolution step is crucial. For instance, the development of heterogeneous metal catalysts could simplify catalyst recovery and reuse, making the process more economically viable and environmentally friendly. encyclopedia.pub

The exploration of novel asymmetric transfer hydrogenation (ATH) systems using earth-abundant metal catalysts also presents a significant opportunity. These methods can provide a cost-effective and scalable alternative to traditional approaches.

Exploration of New Reactivity Profiles and Derivatization Pathways for Value-Added Products

The functional groups present in this compound—a secondary alcohol, a chlorinated and fluorinated aromatic ring—offer a rich landscape for chemical modification. Future research should systematically explore its reactivity to generate a diverse range of derivatives with potential applications in materials science, agrochemicals, and pharmaceuticals.

Key areas for investigation include:

Derivatization of the hydroxyl group: Beyond simple esterification or etherification, exploring reactions like the Mitsunobu reaction for stereoinversion or the synthesis of novel chiral ligands for asymmetric catalysis could be fruitful. nih.gov

Modification of the aromatic ring: The chlorine and fluorine substituents influence the electronic properties of the phenyl ring. Research into selective cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at specific positions could lead to complex molecules that are otherwise difficult to synthesize.

Synthesis of heterocyclic compounds: The alcohol functionality can be a handle to construct various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. For example, palladium-catalyzed intramolecular allylic amination of derivatives could yield valuable 1,3-amino alcohols. researchgate.net

A systematic study of these derivatization pathways will expand the chemical space accessible from this chiral building block, potentially leading to the discovery of new bioactive compounds or materials with unique properties.

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

To optimize and control the synthesis of this compound, a deeper understanding of the reaction kinetics, mechanisms, and the behavior of intermediates is essential. Advanced in situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing data that can be used to improve yield, selectivity, and safety.

Future research should focus on the application of techniques such as:

ReactIR (Fourier-Transform Infrared Spectroscopy): To monitor the concentration of reactants, products, and key intermediates in real-time. This can be particularly useful for optimizing reaction times and identifying the formation of byproducts in both enzymatic and chemical syntheses.

In Situ NMR (Nuclear Magnetic Resonance) Spectroscopy: To gain detailed mechanistic insights and identify transient intermediates that may not be observable by other methods.

Raman Spectroscopy: For monitoring reactions in heterogeneous systems, such as those involving solid-supported catalysts or enzymes, and for its sensitivity to changes in molecular vibrations.

The data generated from these in situ studies will be invaluable for developing robust kinetic models, optimizing process parameters, and ensuring consistent product quality, particularly during scale-up.

Machine Learning and Artificial Intelligence Applications in Predicting Reactivity and Selectivity in Synthesis

For the synthesis of this compound, ML models could be developed to:

Predict enantioselectivity: By training algorithms on existing data for asymmetric reductions or kinetic resolutions, it may be possible to predict the enantiomeric excess for a given catalyst and set of reaction conditions. researchgate.netresearchgate.netrsc.org This would significantly reduce the experimental effort required for catalyst screening and optimization.

Optimize reaction conditions: AI algorithms can explore a vast parameter space (e.g., temperature, solvent, catalyst loading) to identify the optimal conditions for maximizing yield and selectivity. chemcopilot.com

Discover novel reaction pathways: AI can be used to propose new synthetic routes or derivatization strategies that may not be immediately obvious to a human chemist.

The development and application of these computational tools will accelerate the discovery and optimization of synthetic processes, making the production of chiral molecules like this compound more efficient and predictable. nsf.govnih.gov

Scale-Up Considerations and Process Intensification for Research and Pilot Plant Synthesis of this compound

Translating a laboratory-scale synthesis to a pilot or industrial scale presents numerous challenges, including heat and mass transfer limitations, reagent handling, and process economics. zeton.com Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is a key strategy to overcome these challenges. mdpi.comaiche.org

Future research in this area should address:

Development of robust and scalable biocatalytic processes: This includes optimizing fermentation and cell immobilization techniques, as well as developing efficient methods for cofactor regeneration and product recovery. nih.govnih.gov

Design of intensified reactor systems: For example, exploring the use of membrane reactors to combine reaction and separation in a single unit, thereby increasing efficiency and reducing capital costs. mdpi.com

Techno-economic analysis: Rigorous modeling and simulation are needed to evaluate the economic viability and environmental impact of different scale-up strategies. wordpress.com

A comparative study of different process configurations, such as batch versus continuous processing, will be essential to identify the most sustainable and cost-effective route for the large-scale production of this compound. researchgate.net

Integration of Continuous Flow Chemistry for Enhanced Synthetic Efficiency and Control

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. nih.govnih.govmdpi.com The integration of flow chemistry into the synthesis of this compound is a highly promising area for future research.

Key opportunities include:

Continuous flow asymmetric catalysis: The use of packed-bed reactors containing immobilized catalysts (either enzymes or chemo-catalysts) can enable continuous production with easy product separation and catalyst recycling. nih.gov

Telescoped multi-step syntheses: Flow chemistry allows for the coupling of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.gov This can significantly reduce waste and processing time.

Dynamic Kinetic Resolution in Flow: A continuous-flow DKR of the closely related (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol has been successfully demonstrated, highlighting the potential of this approach. mdpi.comencyclopedia.pub Applying this strategy to this compound could circumvent issues of catalyst incompatibility often seen in batch DKR.

The precise control over reaction parameters (temperature, pressure, residence time) afforded by flow reactors can lead to higher yields and selectivities, making it a powerful technology for the efficient synthesis of this important chiral alcohol. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Chloro-3-fluorophenyl)ethanol, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis involves multi-step fluorination/chlorination of aromatic precursors. Key steps include:

  • Electrophilic aromatic substitution to introduce chlorine and fluorine atoms onto the phenyl ring under controlled temperature (e.g., 0–50°C) and inert atmosphere .
  • Reduction of ketones (e.g., 1-(2-Chloro-3-fluorophenyl)ethanone) using NaBH₄ or LiAlH₄ in ethanol or THF, with yields optimized by slow reagent addition and pH control .
  • Solvent selection (e.g., dichloromethane or DMF) to enhance solubility and minimize side reactions. Catalyst systems like Pd/C or CuI may improve regioselectivity .

Q. How is the structural configuration of this compound validated?

  • Methodology :

  • X-ray crystallography using SHELXL for refinement and ORTEP-3 for graphical representation to resolve bond angles and torsional strain in the cyclopropane or ethanol moieties .
  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. Fluorine-19 NMR identifies electronic effects of the meta-fluorine atom .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Key Data :

  • Molecular weight : 186.61 g/mol (C₉H₈ClFO) .
  • Storage : Stable at 4°C in airtight containers; hygroscopicity requires desiccants .
  • Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation). Use PPE and fume hoods during manipulation .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)- and (S)-1-(2-Chloro-3-fluorophenyl)ethanol be achieved?

  • Methodology :

  • Asymmetric catalysis : Chiral oxazaborolidine catalysts for ketone reduction, achieving >90% enantiomeric excess (ee) .
  • Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak®) to separate enantiomers, validated by polarimetry .

Q. What mechanistic insights explain the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition assays : Fluorine’s electronegativity enhances binding to cytochrome P450 or kinases. IC₅₀ values determined via fluorescence quenching .
  • Molecular docking : Software like AutoDock Vina models interactions with hydrophobic enzyme pockets, correlating Cl/F positioning with activity .

Q. How does photostability and thermal degradation impact the compound’s utility in long-term studies?

  • Methodology :

  • Accelerated stability testing : HPLC-MS monitors degradation products under UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) .
  • Kinetic analysis : Arrhenius plots predict shelf-life; fluorinated analogs show slower degradation due to C-F bond stability .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodology :

  • DFT calculations : Gaussian 09 optimizes transition states for SNAr reactions, with solvent effects modeled via PCM .
  • Machine learning : Training datasets (e.g., PubChem) predict regioselectivity in halogenation reactions .

Q. What protocols ensure safe scale-up from milligram to gram quantities?

  • Methodology :

  • Process hazard analysis (PHA) : Identify exothermic risks during ketone reduction using RC1e calorimetry .
  • Waste management : Neutralize borohydride residues with acetic acid before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.